N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

Catalog No.
S1795322
CAS No.
67670-69-3
M.F
C20H28ClNO12
M. Wt
509.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Es...

CAS Number

67670-69-3

Product Name

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

IUPAC Name

methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Molecular Formula

C20H28ClNO12

Molecular Weight

509.9 g/mol

InChI

InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23)/t14-,15-,16+,17+,18+,20-/m0/s1

InChI Key

QGJGGAMXXWIKJR-ZGRIBIJBSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C

Synonyms

N-Acetyl-2-chloro-2-deoxy-β-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate; 5-(Acetylamino)-2-chloro-2,3,5-trideoxy-D-glycero-β-D-galacto-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate;

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C
  • Sialic Acid Function Studies

    Due to its structural similarity to sialic acid, N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate can be used as a probe to study the role of sialic acid in various biological processes []. By incorporating this modified sialic acid into cell cultures or organisms, researchers can investigate how changes in sialic acid structure affect cell-cell interactions, cell signaling, and other important functions [].

  • Development of Sialic Acid-Targeting Drugs

    The specific interactions between sialic acid and proteins on cell surfaces are crucial for many biological processes. N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, with its modified structure, can help researchers design drugs that target specific sialic acid-protein interactions []. This approach holds promise for developing new therapies for diseases like cancer and influenza, where abnormal sialic acid expression has been implicated [].

  • Probe for Sialic Acid-Binding Proteins

    Researchers can utilize N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate to identify and characterize proteins that bind to sialic acid. This can be achieved by immobilizing the modified sialic acid on a solid support and then using it to capture sialic acid-binding proteins from cell lysates or other biological samples []. This technique can aid in understanding the role of sialic acid interactions in various physiological and pathological processes.

XLogP3

1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

509.1300030 g/mol

Monoisotopic Mass

509.1300030 g/mol

Heavy Atom Count

34

Wikipedia

Methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Dates

Modify: 2023-08-15

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